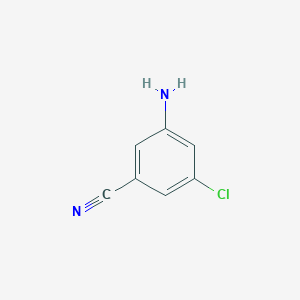

3-Amino-5-chlorobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBVDAQXMNYPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452463 | |

| Record name | 3-Amino-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-78-0 | |

| Record name | 3-Amino-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-CHLOROBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 3 Amino 5 Chlorobenzonitrile

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 3-Amino-5-chlorobenzonitrile can be achieved through several key pathways, primarily involving the dehydration of an amide precursor or a multi-step process starting from anthranilic acid.

A principal and direct method for synthesizing this compound is the dehydration of 2-amino-5-chlorobenzamide (B107076). researchgate.netresearchgate.netchemicalbook.com Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent commonly employed for this transformation. researchgate.netresearchgate.netchemicalbook.com

The reaction involves mixing 2-amino-5-chlorobenzamide with phosphorus pentoxide and heating the mixture. researchgate.netchemicalbook.com A procedure described involves shaking the reactants for a period and then performing a vacuum distillation to collect the product. researchgate.netchemicalbook.com The crude product, which contains phosphoric acid, is then filtered, washed with cold water, and can be recrystallized from aqueous ethanol (B145695) to yield purified 2-amino-5-chlorobenzonitrile (B58002). researchgate.net This method is noted for its straightforward application without the need for stringent reaction conditions. chemicalbook.com

Reaction Scheme:

Source: researchgate.netchemicalbook.com

A more extensive synthetic route begins with anthranilic acid and proceeds through a series of reactions to ultimately yield this compound. chemicalbook.com This multi-step synthesis is a common laboratory-scale approach. chemicalbook.com

The process unfolds as follows:

Ring Chlorination: Anthranilic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) to produce 5-chloroanthranilic acid. chemicalbook.com

Acid Chloride Formation: The resulting 5-chloroanthranilic acid is then converted to its corresponding acid chloride, 2-amino-5-chlorobenzoyl chloride, by reacting it with thionyl chloride (SOCl₂). chemicalbook.com

Amination: The acid chloride is subsequently treated with aqueous ammonia (B1221849) (liquor ammonia) to form 2-amino-5-chlorobenzamide. chemicalbook.com

Dehydration: The final step involves the dehydration of 2-amino-5-chlorobenzamide, typically using phosphorus pentoxide as previously described, to obtain this compound. chemicalbook.com

This sequence of reactions provides a versatile pathway to the target molecule from a readily available starting material. chemicalbook.com

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides and benzonitriles from aryl diazonium salts. wikipedia.orgbyjus.comrsc.orgtestbook.com While not a direct synthesis of this compound from its corresponding amine, it is a fundamental reaction for introducing a nitrile group onto an aromatic ring that already contains a halogen. wikipedia.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org

The general process involves:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. vedantu.com

Substitution: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a cyano group, yielding a benzonitrile (B105546). wikipedia.orgtestbook.com

This pathway is crucial for the synthesis of various halogenated benzonitriles and represents a key transformation in aromatic chemistry. wikipedia.orgbyjus.com

Beyond the classical use of P₂O₅, several other dehydration methods have been developed for the conversion of primary amides to nitriles, which are applicable to the synthesis of this compound from its amide precursor. nih.govacs.org These alternative methods often offer milder reaction conditions or improved yields.

A notable alternative involves the use of a system composed of aluminum chloride hexahydrate (AlCl₃·6H₂O), potassium iodide (KI), water, and acetonitrile (B52724) (CH₃CN). researchgate.netresearchgate.netacs.orgscispace.com This method is remarkable for its ability to effect dehydration in a hydrated medium. acs.orgscispace.com The reaction is typically carried out by refluxing the amide with the reagent system. researchgate.netacs.org The proposed mechanism suggests that AlCl₃·6H₂O, which exists as [Al(H₂O)₆]Cl₃, reacts with KI to form an aluminum-iodide complex and liberates a proton, which then facilitates the dehydration of the amide to the nitrile. acs.org

A related method utilizes anhydrous aluminum chloride (AlCl₃) in combination with sodium iodide (NaI) in dry acetonitrile. researchgate.net The primary amide is added to a stirred mixture of anhydrous AlCl₃ and NaI in acetonitrile and refluxed to produce the corresponding nitrile. researchgate.net

Below is a table summarizing various dehydrating agents and their general conditions for converting primary amides to nitriles.

| Dehydrating Agent/System | General Conditions | Reference |

| Phosphorus pentoxide (P₂O₅) | Heating, often under vacuum. | researchgate.netchemicalbook.com |

| Thionyl chloride (SOCl₂) | Heating, produces HCl and SO₂ as byproducts. | commonorganicchemistry.comlibretexts.org |

| Phosphorus oxychloride (POCl₃) | Heating, produces HCl as a byproduct. | commonorganicchemistry.comlibretexts.org |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Milder, non-acidic conditions. | commonorganicchemistry.com |

| AlCl₃·6H₂O/KI/H₂O/CH₃CN | Reflux in a hydrated acetonitrile system. | researchgate.netresearchgate.netacs.org |

| Anhydrous AlCl₃/NaI | Reflux in dry acetonitrile. | researchgate.net |

AlCl₃·6H₂O/KI/H₂O/CH₃CN system

Comparison of synthetic feasibility and commercial viability of different routes

While specific commercial-scale production data for this compound is not widely published, an analysis of its structural analogues and related chemical processes allows for a comparative assessment of potential synthetic routes.

A highly plausible and common industrial strategy for aromatic amines is the reduction of a corresponding nitro compound . This route would begin with the nitration of 3-chlorobenzonitrile (B1581422) to form 5-chloro-3-nitrobenzonitrile, followed by a reduction step to yield the final product. The nitration of similar compounds, such as p-chlorobenzonitrile, is a well-established process using reagents like fuming nitric acid and concentrated sulfuric acid at low temperatures guidechem.com. The subsequent reduction of the nitro group is a high-yielding and generally clean reaction, often employing catalytic hydrogenation (e.g., with a palladium on carbon catalyst) or chemical reduction using agents like tin(II) chloride . This two-step process is often favored in commercial settings due to the relatively low cost of starting materials and the robustness of the reactions.

Another potential route is the direct amination of 3,5-dichlorobenzonitrile . This would involve a nucleophilic aromatic substitution reaction. However, such reactions on unactivated aryl chlorides typically require harsh conditions or sophisticated and often expensive catalyst systems, such as those based on palladium or nickel with specialized ligands, to achieve reasonable yields . This can increase production costs and complicate purification.

In contrast, methods reported for the isomer 2-amino-5-chlorobenzonitrile have been deemed not commercially feasible. These include synthesis from 2-aminobenzonitrile (B23959) using N-chlorosuccinimide or from 5-chloroisatin-β-oxime, both of which suffer from the high cost and limited availability of the starting materials chemicalbook.comchemicalbook.com. A multi-step laboratory synthesis starting from anthranilic acid, involving chlorination, conversion to an acid chloride, amidation, and finally dehydration, highlights a more classical but lengthy approach that may not be cost-effective for bulk production chemicalbook.com.

Based on these comparisons, the reduction of 5-chloro-3-nitrobenzonitrile stands out as the most likely candidate for a commercially viable synthesis of this compound, balancing atom economy, cost of reagents, and process scalability.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Commercial Viability |

| Nitro Group Reduction | 3-Chlorobenzonitrile | 1. Nitration2. Reduction | High - Utilizes common, low-cost reagents and established, scalable reactions. |

| Direct Amination | 3,5-Dichlorobenzonitrile | Nucleophilic Aromatic Substitution | Moderate to Low - Requires expensive catalysts and potentially harsh conditions. |

| Analogy to Isomer Synthesis | 2-Aminobenzonitrile, 5-Chloroisatin-β-oxime | Chlorination, Oxime formation/rearrangement | Low - Starting materials are costly and not readily available in bulk chemicalbook.comchemicalbook.com. |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and versatile methods. These innovations are applicable to the synthesis of this compound and its related compounds.

Catalytic amination of 2-chlorobenzonitrile (B47944) for related compounds

The direct introduction of an amino group onto a chloro-substituted benzonitrile ring is a key transformation. Research into the catalytic amination of aryl chlorides has identified effective systems for related isomers. For instance, the amination of 4-chlorobenzonitrile (B146240) with ammonia can be catalyzed by nickel complexes, highlighting the potential of cost-effective, earth-abundant metals for this transformation. Palladium-catalyzed systems, while often more expensive, are also highly effective and have been successfully used for the amination of various aryl chlorides, including 4-chlorobenzonitrile, with a range of amines calpaclab.com. These reactions typically employ a bidentate phosphine (B1218219) ligand to facilitate the coupling process researchgate.net. A common method for the laboratory-scale synthesis of the related 4-Amino-2-chlorobenzonitrile (B1265742) involves the direct amination of 2-chlorobenzonitrile with ammonia using a copper or palladium catalyst at elevated temperatures .

Development of green chemistry approaches for nitrile synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For nitrile synthesis, this has led to the development of several innovative methods that avoid toxic cyanide reagents.

Electrosynthesis : A reported method describes the direct electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst in an aqueous electrolyte at room temperature. This process follows a dehydrogenation–imination–dehydrogenation sequence .

Aerobic Oxidation : Environmentally benign methods using air or oxygen as the oxidant have been developed. One such process uses a nanoscale iron oxide catalyst to convert aldehydes and aqueous ammonia into a wide range of nitriles under mild conditions smolecule.com. Another approach utilizes non-noble metal oxides layered on nitrogen-doped graphene as stable nanocatalysts for the synthesis of nitriles from alcohols and aqueous ammonia with molecular oxygen .

Solvent-Free Synthesis : A facile and environmentally friendly protocol has been established for synthesizing nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride on silica (B1680970) gel under heating. This method is notable for being solvent-free, using inexpensive reagents, and having a simple work-up process smolecule.com.

Exploration of variations in the Blaise reaction for 3-amino enone and 1,3-diketone synthesis from nitriles

The Blaise reaction, which traditionally involves the zinc-mediated reaction of a nitrile with an α-haloester, has been adapted to create more complex and valuable products like 3-amino enones and 1,3-diketones . In one variation, the zinc-mediated condensation of α-cyano ketones with ethyl bromoacetate (B1195939) yields 3,5-diketo esters or 3-amino-5-oxopent-3-enoates lookchem.comlookchem.cn. Interestingly, the Blaise reaction at the nitrile group is preferred over the competing Reformatsky reaction at the adjacent ketone, a preference attributed to zinc complexation increasing the nitrile's electrophilicity lookchem.comlookchem.cn. Recent modifications to the classical Blaise reaction, such as using activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have significantly improved yields and expanded its scope .

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the careful control of reaction parameters.

Influence of temperature, pressure, and solvent systems

Temperature, pressure, and the choice of solvent are critical variables that can dramatically influence reaction rates, yields, and selectivity.

Temperature : Elevated temperatures are often necessary to overcome activation barriers, particularly for less reactive substrates like aryl chlorides. In catalytic amination reactions, temperatures in the range of 100–150°C are common . For other reactions, such as the palladium-catalyzed carbonylation of 4-chlorobenzonitrile, temperatures as high as 190°C have been shown to significantly increase conversion and yield within short residence times in a continuous-flow system . However, excessively high temperatures can lead to side reactions and decomposition.

Pressure : Pressure is a key parameter in reactions involving gases, such as carbonylation or amination with ammonia. In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, the pressure of carbon dioxide was a significant factor studied during optimization. For the carbonylation of aryl chlorides, pressures can range from 4 to 40 bar .

Solvent Systems : The solvent can influence reactant solubility, catalyst stability, and reaction kinetics. In the Blaise reaction, switching from traditional solvents to THF has been shown to improve yields . For the carbonylation of 4-chlorobenzonitrile, a mixed solvent system of methanol (B129727) and acetonitrile (MeOH/MeCN) was found to be crucial for maintaining product solubility and preventing reactor blockage in a flow chemistry setup . The optimization of a modified Blaise-Reformatsky reaction found toluene (B28343) to be a superior solvent to ethyl acetate (B1210297), and increasing the concentration from 1 M to 2 M also boosted the yield.

Table 2: Influence of Reaction Parameters on Selected Reactions

| Reaction | Parameter | Conditions | Effect on Yield/Conversion | Reference |

| Pd-Catalyzed Carbonylation of 4-chlorobenzonitrile | Temperature | Increased from 170°C to 190°C | Increased yield from 60% to 94% | |

| Blaise-Reformatsky Reaction | Solvent | Toluene vs. Ethyl Acetate | Toluene increased yield from ~65% to 71% | |

| Blaise-Reformatsky Reaction | Concentration | Increased from 1 M to 2 M in Toluene | Increased yield from 71% to 85% | |

| Catalytic Amination of 2-chlorobenzonitrile | Temperature | Elevated (100–150°C) | Required to achieve reasonable yields |

Role of stoichiometric and catalytic reagents

The synthesis of aromatic amines and nitriles relies on a variety of stoichiometric and catalytic reagents to facilitate specific chemical transformations. Stoichiometric reagents are consumed in the reaction in a definite molar ratio with the reactants, while catalytic reagents increase the reaction rate without being consumed.

In the synthesis of the related isomer 2-amino-5-chlorobenzonitrile from anthranilic acid, a four-step process utilizes several key stoichiometric reagents. chemicalbook.com The initial ring chlorination is achieved with sulphuryl chloride. chemicalbook.com Subsequently, the carboxylic acid group is converted into an acid chloride using thionyl chloride, which is then aminated with liquor ammonia to form 2-amino-5-chlorobenzamide. chemicalbook.com The final step is a dehydration reaction, where a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) is used to convert the amide into the desired nitrile. chemicalbook.com

Another common method for preparing aminobenzonitriles is through the reduction of a corresponding nitrobenzonitrile. A classic example involves the use of stannous chloride (SnCl₂) in the presence of an acid, such as glacial acetic acid and dry hydrogen chloride, to reduce the nitro group. google.com In this reaction, the stannous chloride acts as the stoichiometric reducing agent.

More modern and environmentally benign approaches often employ catalytic systems. For instance, the reduction of aromatic nitro compounds to aromatic amines can be achieved using catalytic, metal-free methods. One such system uses bis(pinacolato)diboron (B136004) (B₂pin₂) as a reductant in the presence of a catalytic amount of an organic ligand and a base like sodium hydroxide (B78521) (NaOH) in a mixed solvent system. doi.org

Below is a table summarizing the roles of various reagents in the synthesis of aminobenzonitriles.

Interactive Data Table: Reagents in Aminobenzonitrile Synthesis

| Reagent | Type | Role | Relevant Transformation |

|---|---|---|---|

| Sulphuryl chloride (SO₂Cl₂) | Stoichiometric | Chlorinating agent | Ring chlorination of anthranilic acid chemicalbook.com |

| Thionyl chloride (SOCl₂) | Stoichiometric | Converts carboxylic acid to acid chloride | Amide formation precursor chemicalbook.com |

| Liquor ammonia (NH₄OH) | Stoichiometric | Aminating agent | Converts acid chloride to amide chemicalbook.com |

| Phosphorus pentoxide (P₂O₅) | Stoichiometric | Dehydrating agent | Converts amide to nitrile chemicalbook.com |

| Stannous chloride (SnCl₂) | Stoichiometric | Reducing agent | Reduction of nitro group to amine google.com |

| Bis(pinacolato)diboron (B₂pin₂) | Stoichiometric | Reductant in a catalytic cycle | Reduction of nitro group to amine doi.org |

| Sodium Hydroxide (NaOH) | Stoichiometric | Base | Activates the B₂pin₂ reduction system doi.org |

Purification and isolation techniques for enhancing product purity

Achieving high purity of the final product is critical, and various techniques are employed to isolate and purify aminobenzonitrile compounds. The choice of method depends on the physical properties of the compound and the nature of the impurities.

A common and effective method for purifying organic compounds is column chromatography . For various aminobenzonitrile derivatives, column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate as the eluent has proven successful. doi.org The crude product, after an initial workup involving extraction with a solvent like ethyl acetate, is passed through the column to separate the desired compound from byproducts and unreacted starting materials. doi.org

Recrystallization is another widely used technique for purifying solid compounds. This method relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. For instance, an intermediate in a related synthesis, 5-chloroanthranilic acid, is purified by recrystallization from a 1:1 aqueous ethanol mixture. chemicalbook.com Other aminobenzonitrile isomers have been purified by recrystallization from an ether/hexane mixture or from water. google.com

The initial workup of the reaction mixture is a crucial first step in purification. This typically involves quenching the reaction, followed by extraction and washing. For example, after a reaction, the mixture might be treated with crushed ice and a dilute base like ammonium (B1175870) hydroxide to neutralize acid and precipitate the crude product. google.com The solid is then collected by filtration, washed with water to remove inorganic salts and other water-soluble impurities, and then dried. chemicalbook.comgoogle.com

A more advanced technique, known as Group-Assisted Purification (GAP) , has been developed to simplify purification by avoiding traditional column chromatography. frontiersin.org This method involves attaching a specific chemical tag (an auxiliary) to the substrate, which allows for simple filtration or washing to remove excess reagents and byproducts, as the tagged product has significantly different solubility properties. frontiersin.org

Interactive Data Table: Purification Techniques

| Technique | Description | Application Example | Citation |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purifying aminobenzonitriles using a hexane/EtOAc eluent. | doi.org |

| Recrystallization | Purification of solids based on solubility differences in a solvent at varying temperatures. | Purifying 5-chloroanthranilic acid from aqueous ethanol. | chemicalbook.com |

| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Using ethyl acetate to extract the product from an aqueous reaction mixture. | doi.org |

| Filtration & Washing | Physical separation of a solid from a liquid, followed by washing to remove soluble impurities. | Isolating crude product after precipitation and washing with water. | chemicalbook.comgoogle.com |

Stereoselective Synthesis and Chiral Derivatives

Enantioselective and diastereoselective approaches (if applicable)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, direct enantioselective or diastereoselective synthesis of this compound itself is not applicable.

However, the functional groups present in this compound (amine and nitrile) and the aromatic ring serve as handles for its use as a precursor in the synthesis of more complex, chiral molecules. Asymmetric synthesis methods can be applied to reactions involving this framework to produce chiral derivatives with high levels of enantio- or diastereoselectivity. For instance, the amine group could be used to direct a metal-catalyzed reaction, or it could be transformed into a different functional group that participates in a stereoselective transformation. General strategies that could be applied to create chiral derivatives include:

Asymmetric conjugate addition: A chiral lithium amide could be used in a triggered asymmetric conjugate addition reaction, followed by further functionalization, to build complex chiral azaheterocycles. acs.org

Diastereoselective additions: The benzonitrile framework could be incorporated into a larger molecule that then undergoes a diastereoselective reaction, such as the aminochlorination of an olefin, where the existing stereochemistry of the substrate directs the stereochemical outcome of the reaction. frontiersin.org

Chiral template synthesis: A strategy similar to the synthesis of chiral hydroxyamides could be employed, where a chiral template, derived from a starting material like a chiral mandelic acid, is used to control the stereochemistry of subsequent reactions. nih.gov

Synthesis of chiral auxiliaries or precursors incorporating the this compound framework

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. tcichemicals.com After serving its purpose, the auxiliary is removed, having transferred its chirality to the molecule of interest.

While there are no prominent examples in the surveyed literature of this compound itself being used as a building block for a widely known chiral auxiliary, its structure is amenable to such an application. The primary amine group could be reacted with a chiral carboxylic acid or another chiral molecule to form a new, more complex chiral structure. This new molecule could then potentially act as a chiral auxiliary or a chiral ligand for asymmetric catalysis. For example, chiral auxiliaries are often used in the asymmetric synthesis of optically active amino acids. tcichemicals.com Hypothetically, the this compound framework could be elaborated into a structure that, when complexed with a metal and an amino acid precursor like glycine, could direct the enantioselective alkylation to produce a specific stereoisomer of a new amino acid. tcichemicals.com

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a comprehensive view of the vibrational modes within the 3-Amino-5-chlorobenzonitrile molecule. These experimental methods, when combined with theoretical calculations, provide a powerful tool for structural elucidation.

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths, which corresponds to specific molecular vibrations.

The FT-IR spectrum of a related isomer, 2-amino-4-chlorobenzonitrile (B1265954), shows characteristic absorption bands that are comparable. analis.com.my The nitrile group (C≡N) stretching vibration is a prominent feature, typically observed in the 2200-2300 cm⁻¹ region. For 2-amino-4-chlorobenzonitrile, this band appears at 2211 cm⁻¹. analis.com.my The primary amine (NH₂) group exhibits both symmetric and asymmetric stretching vibrations, which are expected in the 3300-3500 cm⁻¹ range. In the case of 2-amino-4-chlorobenzonitrile, these are observed at 3363 cm⁻¹ and 3452 cm⁻¹. analis.com.my

The carbon-chlorine (C-Cl) stretching vibration for monochlorobenzene derivatives typically appears in the 800–600 cm⁻¹ region. scispace.com For 2-amino-5-chlorobenzonitrile (B58002), a strong FT-IR band at 900 cm⁻¹ has been assigned to the C-Cl stretching mode. ijcrar.com In 2-amino-4-chlorobenzonitrile, this stretching frequency is observed at 782 cm⁻¹. analis.com.my Aromatic C-H stretching vibrations are generally found between 3100-3000 cm⁻¹. vscht.cz Furthermore, aromatic carbon-carbon stretching vibrations within the benzene (B151609) ring are expected in the 1600-1400 cm⁻¹ range. vscht.cz

Table 1: FT-IR Band Assignments for Amino-Chlorobenzonitrile Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) (2-amino-4-chlorobenzonitrile) analis.com.my | Wavenumber (cm⁻¹) (2-amino-5-chlorobenzonitrile) ijcrar.com | General Expected Range (cm⁻¹) |

|---|---|---|---|

| Asymmetric NH₂ Stretch | 3452 | --- | 3300-3500 |

| Symmetric NH₂ Stretch | 3363 | --- | 3300-3500 |

| C≡N Stretch | 2211 | --- | 2200-2300 |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for observing vibrations of the carbon skeleton and certain functional groups. For a related compound, 2-amino-5-chlorobenzonitrile, FT-Raman spectra have been recorded and analyzed. scispace.com This analysis helps in assigning the observed fundamental vibrations to specific normal modes of vibration, offering detailed insights into the molecular dynamics and structure.

To gain a deeper understanding of the vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. tandfonline.com These calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and FT-Raman data.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level are used to predict vibrational modes such as C≡N stretching and NH₂ bending. By comparing the computed spectra with the experimental data, the molecular geometry can be validated. Such theoretical studies have been performed for related molecules like 2-amino-5-chlorobenzonitrile and 4-chloro-3-formyl-6-methylcourmarin, where the calculated vibrational frequencies are scaled to achieve better agreement with experimental values. ijcrar.com The Total Energy Distribution (TED) is also calculated to provide a complete assignment of the fundamental vibrational modes. ijcrar.com

Fourier Transform Raman (FT-Raman) Spectroscopy investigations and vibrational modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei within this compound.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~6.5 - 7.5 | Multiplet |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities would need to be determined experimentally.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com The chemical shifts of the carbon atoms are influenced by the attached functional groups.

The carbon atom of the nitrile group (C≡N) is typically found in the 110-125 ppm range. The carbons in the aromatic ring will resonate between approximately 110 and 150 ppm. bhu.ac.in The carbon attached to the electronegative chlorine atom will be shifted downfield, as will the carbon attached to the amino group. The signals for carbonyl carbons in related molecules appear far downfield (170-220 ppm), but this is not applicable to this compound. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic CH | 115 - 130 |

| Aromatic C-CN | 110 - 115 |

Note: These are predicted ranges based on general principles of ¹³C NMR spectroscopy. Specific assignments require experimental data.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-chlorobenzonitrile |

| 2-amino-5-chlorobenzonitrile |

| 4-chloro-3-formyl-6-methylcourmarin |

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for comprehensive structural assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule, resolving ambiguities that may persist in 1D NMR spectra. scribd.comwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions. For instance, the proton at position 2 (H2) would show a correlation to the proton at position 6 (H6), confirming their meta-relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgemerypharma.com This is crucial for assigning the signals of the protonated aromatic carbons. Each CH group in the aromatic ring will produce a cross-peak corresponding to the chemical shifts of the directly bonded proton and carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgemerypharma.com This technique is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the carbons bonded to the cyano (-CN), amino (-NH₂), and chlorine (-Cl) groups. emerypharma.com For example, the protons on the aromatic ring would show correlations to the carbon of the nitrile group, confirming its position.

The combination of these 2D NMR experiments allows for a comprehensive and confident assignment of the entire molecular structure. scribd.com

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Shows J-coupling between adjacent protons on the aromatic ring, confirming their connectivity. |

| HSQC | ¹H – ¹³C (one bond) | Correlates each aromatic proton to its directly attached carbon atom. |

| HMBC | ¹H – ¹³C (multiple bonds) | Reveals long-range couplings, allowing for the assignment of quaternary carbons (e.g., C-CN, C-NH₂, C-Cl). |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique used to confirm the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass, which is critical for confirming the elemental composition of a compound. For this compound, with a molecular formula of C₇H₅ClN₂, the computed exact mass is 152.0141259 Da. nih.gov An experimental HRMS measurement matching this value would provide strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | nih.gov |

| Molecular Weight | 152.58 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 152.0141259 Da | nih.gov |

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is characteristic of the molecule's structure. While a specific experimental fragmentation pattern for this compound is not detailed in the provided search results, inferences can be drawn from the analysis of related isomers like 4-Amino-2-chlorobenzonitrile (B1265742). The fragmentation of aromatic compounds like this typically involves the loss of stable neutral molecules or radicals. For this compound, expected fragmentation pathways would include the loss of the nitrile group (CN, 26 mass units) and the chlorine atom (Cl, 35/37 mass units), providing key structural clues. vulcanchem.com

Collision cross section (CCS) is a physical property of an ion that relates to its size, shape, and charge. mdpi.com It can be measured using ion mobility spectrometry (IMS), a technique that separates ions based on their mobility through a buffer gas. mdpi.com For novel or uncharacterized compounds, CCS values can be predicted using computational models and machine learning algorithms. auburn.edu These predicted values can then be compared to experimental data to increase confidence in a compound's identification, especially when trying to distinguish between isomers, which have the same mass but may have different three-dimensional shapes and therefore different CCS values. auburn.edu

Fragmentation patterns and structural inferences

X-ray Crystallography and Solid-State Structure

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. researchgate.net This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions. A study on the related isomer, 2-amino-4-chlorobenzonitrile, revealed that it crystallizes in the triclinic system with the P-1 space group. analis.com.my The analysis provided precise bond lengths, such as for the nitrile (C≡N) and C-N bonds, and detailed how intermolecular forces, like hydrogen bonding, influence the crystal packing. analis.com.my A similar analysis of a suitable single crystal of this compound would yield definitive information about its solid-state conformation and packing arrangement, which is invaluable for understanding its physical properties. analis.com.my

Table 3: Illustrative Crystallographic Data from an Isomer (2-Amino-4-chlorobenzonitrile)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Data for the isomer 2-amino-4-chlorobenzonitrile is provided for illustrative purposes to show the type of information obtained from a single-crystal X-ray diffraction study. analis.com.my |

Analysis of unit cell parameters and space groups

The determination of a compound's crystal structure through single-crystal X-ray diffraction yields precise information about its solid-state arrangement, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (the description of the crystal's symmetry). This data is crucial for understanding polymorphism, material density, and stability.

For this compound, specific experimental data on its unit cell parameters and space group have not been reported in the available scientific literature. Therefore, a data table for these properties cannot be generated. For comparison, related isomers like 2-amino-4-chlorobenzonitrile have been studied and found to crystallize in the triclinic P-1 space group. Such an analysis for this compound would be a prerequisite for a deeper understanding of its solid-state behavior.

Investigation of intermolecular interactions (e.g., hydrogen bonding, Hirshfeld surface analysis)

Intermolecular interactions govern how molecules pack together in a crystal, which influences properties like melting point, solubility, and bioavailability. Hydrogen bonds, particularly involving the amino group in this compound, are expected to be significant. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice based on crystallographic data.

As no crystal structure data is published for this compound, a Hirshfeld surface analysis or a detailed, experimentally-validated investigation of its hydrogen bonding network is not available. Studies on analogous molecules indicate that N-H···N interactions are often dominant contributors to the crystal packing. A complete analysis for this compound would involve mapping these interactions and calculating the percentage contribution of different contact types (e.g., H···H, C···H, Cl···H).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This provides insights into the nature of its chromophores and its electronic structure.

Absorption characteristics and electronic transitions (π → π, n → π)**

The structure of this compound, containing a benzene ring, a nitrile group (-C≡N), and an amino group (-NH2), is expected to give rise to characteristic electronic transitions. These would include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons (lone pairs) on the nitrogen atoms of the amino and nitrile groups. These transitions correspond to the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

However, specific experimental UV-Vis absorption spectra and a table of absorption maxima (λmax) for this compound are not available in published literature.

Time-Dependent Density Functional Theory (TD-DFT) for excited state properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict the electronic absorption spectra and investigate the properties of excited states. It complements experimental UV-Vis spectroscopy by helping to assign specific electronic transitions and understand their nature.

There are no published TD-DFT studies specifically focused on this compound. Such a study would calculate the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum.

Homo-Lumo energy gap calculations and charge transfer phenomena

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer upon electronic excitation.

Specific calculations of the HOMO-LUMO energy gap and a detailed analysis of charge transfer phenomena for this compound have not been reported. A computational study, typically using Density Functional Theory (DFT), would be required to determine these values and visualize the distribution of the HOMO and LUMO orbitals across the molecule.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool in computational chemistry for its balance of accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to represent the electronic wavefunctions.

While direct DFT studies on 3-Amino-5-chlorobenzonitrile are not extensively published, the methodologies are well-established. Research on its isomers, such as 2-amino-4-chlorobenzonitrile (B1265954) and 2-amino-5-chlorobenzonitrile (B58002), provides a clear framework for how such an analysis would be conducted and the nature of the expected results.

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this would involve determining the most stable orientations of the amino (-NH2) and cyano (-CN) groups relative to the benzene (B151609) ring.

Conformational analysis, an extension of geometry optimization, would explore different rotational isomers (conformers) and the energy barriers between them. The planarity of the benzene ring is a key feature, but the rotation of the amino group's hydrogen atoms and any slight puckering could be investigated to identify the global minimum on the potential energy surface.

Once the geometry is optimized, DFT calculations provide precise predictions of key structural parameters. These include the lengths of the chemical bonds and the angles between them. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

For instance, a DFT study on the related isomer 2-amino-4-chlorobenzonitrile using the B3LYP/6-311++G(d,p) level of theory yielded specific bond lengths and angles. A similar analysis for this compound would produce a comparable dataset, detailing the geometry of the benzene ring and its substituents. The conjugation of the amino and cyano groups with the aromatic ring is expected to influence bond lengths, potentially shortening the C-N and C-C bonds adjacent to the ring.

Table 1: Illustrative Predicted Geometric Parameters for an Isomer (2-Amino-4-chlorobenzonitrile) This table presents data for 2-amino-4-chlorobenzonitrile as an example of typical DFT results.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C≡N | 1.160 |

| C-Cl | 1.751 | |

| C-NH2 | 1.369 | |

| Bond Angle | C-C-C (ring) | ~120 |

| C-C-Cl | ~120 | |

| C-C-NH2 | ~120 |

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule, providing insight into the electronic distribution and identifying sites susceptible to electrophilic or nucleophilic attack. The analysis partitions the total electron density among the atoms.

In this compound, the electronegative chlorine and nitrogen atoms are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms would be positively charged. A study on 2-amino-4-chlorobenzonitrile showed that the nitrogen atoms of the amino and nitrile groups were highly negative, indicating their potential to act as nucleophilic centers. This information is crucial for understanding intermolecular interactions and chemical reactivity.

Table 2: Illustrative Mulliken Atomic Charges for an Isomer (2-Amino-4-chlorobenzonitrile) This table presents data for 2-amino-4-chlorobenzonitrile to demonstrate the output of a Mulliken analysis.

| Atom | Mulliken Charge (a.u.) |

| Cl | Negative |

| N (amino) | -0.237 |

| N (nitrile) | -0.202 |

| C (attached to Cl) | Positive |

| C (attached to NH2) | Negative |

| H (amino) | Positive |

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap corresponds to a "hard" molecule, which is more stable and less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Chemical Potential (μ) : Relates to the tendency of electrons to escape from the system.

Analysis of these parameters for this compound would predict its stability and general reactive nature. For example, DFT calculations on 2-amino-4-chlorobenzonitrile categorized it as a hard compound, indicating high stability, yet still capable of donating electrons.

Table 3: Illustrative Global Reactivity Parameters for an Isomer (2-Amino-4-chlorobenzonitrile) This table presents data for 2-amino-4-chlorobenzonitrile as an example.

| Parameter | Definition | Typical Value (eV) |

| HOMO Energy | E(HOMO) | ~ -6.5 |

| LUMO Energy | E(LUMO) | ~ -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.0 |

| Hardness (η) | ΔE / 2 | ~ 2.5 |

| Electrophilicity (ω) | μ² / (2η) | ~ 1.6 |

Mulliken population analysis and charge distribution

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with the surrounding environment.

Conformational flexibility and dynamic interactions

The conformational flexibility of this compound is a key determinant of its interaction with biological macromolecules. The primary source of flexibility in the molecule arises from the rotation around the C-N bond of the amino group. The presence of the chlorine atom and the nitrile group on the benzene ring can influence the rotational barrier and the preferred orientation of the amino group through electronic and steric effects.

Computational studies, such as those employing density functional theory (DFT), can elucidate the potential energy surface associated with this rotation. These calculations help identify the most stable conformations and the energy barriers between them. The dynamic interactions of this compound, particularly its ability to form hydrogen bonds via the amino group and the nitrile nitrogen, are also explored through these computational methods. Molecular dynamics simulations can further reveal how the molecule behaves in a solvated environment, providing a more realistic picture of its dynamic nature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are important for a particular biological effect.

Development of QSAR models for predicting biological activities

QSAR models have been developed to predict the biological activities of various series of compounds that include the this compound scaffold. For instance, in the context of identifying inhibitors for specific enzymes, a set of molecules with this core structure can be synthesized and their inhibitory concentrations (e.g., IC50) determined. These experimental values are then used as the dependent variable in the QSAR model.

The development process involves selecting a training set of molecules to build the model and a test set to validate its predictive power. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, can be employed to generate the QSAR equation.

Correlation of molecular descriptors with observed experimental data

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In studies involving derivatives of this compound, a strong correlation is often sought between these descriptors and the observed biological activity. For example, the inhibitory activity of a series of compounds against a particular kinase might be found to be positively correlated with a descriptor related to hydrophobicity and negatively correlated with a steric descriptor, suggesting that bulkier substituents are detrimental to activity.

Below is a table showcasing a hypothetical correlation of molecular descriptors with the experimental inhibitory activity of a series of this compound derivatives against a target enzyme.

| Compound | Experimental IC50 (µM) | LogP (Hydrophobicity) | Molecular Weight (Daltons) |

| Derivative 1 | 1.2 | 2.5 | 250 |

| Derivative 2 | 0.8 | 2.8 | 265 |

| Derivative 3 | 2.5 | 2.1 | 230 |

| Derivative 4 | 0.5 | 3.1 | 280 |

| Derivative 5 | 3.1 | 1.9 | 225 |

Pharmacophore modeling and lead optimization

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Starting from a set of active molecules that includes this compound, a pharmacophore model can be generated to capture the common features responsible for their activity. The amino group of this compound can act as a hydrogen bond donor, while the nitrile nitrogen can be a hydrogen bond acceptor. The chlorinated benzene ring contributes to the hydrophobic character of the molecule.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for new molecules that fit the model, a process known as virtual screening. Furthermore, the model can guide the lead optimization process by suggesting chemical modifications to a lead compound, such as this compound, to enhance its fit to the pharmacophore and, consequently, its biological activity.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational methods used to identify and design new drug candidates. These approaches have become indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of large numbers of compounds.

Molecular docking studies with biological targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a biological target, typically a protein or a nucleic acid. This method is widely used to understand the binding mode of a ligand and to estimate its binding affinity.

In the context of this compound, molecular docking studies can be performed to investigate its interaction with the active site of a target enzyme. For example, if this compound is identified as a potential inhibitor of a particular kinase, docking simulations can reveal the specific amino acid residues in the kinase's active site that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.

The results of docking studies are often presented as a binding score, which is an estimate of the binding free energy, and a visual representation of the ligand-protein complex. This information is invaluable for understanding the molecular basis of inhibition and for designing more potent inhibitors.

The following table provides a hypothetical example of docking results for this compound and its derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Lys72, Glu91, Leu134 |

| Derivative A | -8.2 | Lys72, Glu91, Leu134, Phe146 |

| Derivative B | -6.9 | Lys72, Glu91 |

| Derivative C | -8.8 | Lys72, Asp145, Phe146, Val18 |

Identification of potential binding sites and interaction modes

Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential binding interactions of molecules containing the this compound scaffold. While studies may not focus on the isolated compound itself, its structural motifs are present in potent enzyme inhibitors, and analysis of their binding modes provides significant insight. The primary interactions are driven by the key functional groups: the amino group, the chloro substituent, and the nitrile moiety, which engage with amino acid residues within protein active sites.

In the context of Indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target for cancer, derivatives incorporating the aminobenzonitrile framework have been investigated. nih.govnih.govacs.org Computational docking has shown that the substituted phenyl ring fits into specific pockets of the enzyme's active site. For instance, in related azole-based IDO1 inhibitors, the amino group has been identified as forming a crucial hydrogen bond with the side chain of Serine 167 (Ser167) in the binding pocket. acs.org The chloro substituent typically occupies a hydrophobic cavity, forming favorable interactions with non-polar residues such as Cysteine 129 (Cys129) and Glycine 262 (Gly262). acs.org The nitrile group, being a polar and a potential hydrogen bond acceptor, can also contribute to binding affinity by interacting with polar residues or structured water molecules in the active site.

Similarly, in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the 3-chlorobenzonitrile (B1581422) moiety is a key component of the potent inhibitor MK-4965. nih.govacs.org Molecular modeling and X-ray crystallography of related compounds have shown that this part of the molecule occupies an allosteric binding pocket on the reverse transcriptase enzyme. acs.orgacs.org The interactions within this pocket are critical for the inhibitor's potency. The chlorine atom contributes to binding by fitting into a hydrophobic region, while the amino and nitrile groups provide directional hydrogen bonding opportunities that anchor the inhibitor and confer specificity. acs.orgosti.gov

These computational approaches, which combine docking simulations with quantum mechanical calculations, allow for a detailed understanding of the forces governing the binding event, including hydrogen bonds, hydrophobic interactions, and halogen bonds.

Table 1: Summary of Potential Interactions for the this compound Scaffold

| Functional Group | Interaction Type | Potential Interacting Residues (Examples) |

|---|---|---|

| 3-Amino Group | Hydrogen Bond Donor | Serine, Threonine, Aspartate, Glutamate (B1630785) |

| 5-Chloro Group | Hydrophobic, Halogen Bond | Leucine, Valine, Alanine, Phenylalanine, Cysteine, Glycine |

Rational design of novel derivatives based on computational insights

The insights gained from computational studies on binding interactions have directly fueled the rational design of novel and more potent derivatives based on the this compound scaffold. This structure-based drug design approach utilizes computational models to predict how modifications to a lead compound will affect its binding affinity and selectivity, thereby guiding synthetic chemistry efforts. nih.gov

A prominent example is the development of the HIV-1 NNRTI, MK-4965. nih.govacs.org The discovery process was a model of rational design, employing a combination of traditional medicinal chemistry, structure-activity relationship (SAR) analyses, crystallography, and molecular modeling. nih.govosti.gov Starting with lead compounds, researchers used computational models of the HIV-1 reverse transcriptase binding site to understand how different substituents on the benzonitrile (B105546) ring could enhance potency against wild-type and mutant viral strains. acs.org This led to the synthesis of a series of derivatives where the this compound core was systematically elaborated to optimize interactions with the enzyme's allosteric pocket, ultimately resulting in the identification of MK-4965, which exhibits high potency and excellent pharmacokinetic properties. nih.govacs.org

In the field of oncology, computational methods have been applied to design novel IDO1 inhibitors. semanticscholar.orgtandfonline.com Starting from known inhibitor scaffolds, fragment-based and pharmacophore-based approaches have been used. nih.gov Molecular docking studies revealed how di-substituted phenyl rings, such as the 2-amino-5-chloro pattern, could be incorporated into azole-based scaffolds to maximize interactions within the IDO1 active site. acs.org Computational analyses explained how the combination of a chloro-substituent for hydrophobic pocket-filling and an amino group for specific hydrogen bonding could dramatically increase inhibitory activity. nih.govacs.org This understanding allows for the rational design of new derivatives by exploring alternative substitutions on the benzonitrile ring or by modifying the core scaffold to which it is attached, aiming for improved potency and drug-like properties.

These examples underscore the power of computational chemistry in modern drug discovery. By providing a molecular-level understanding of ligand-receptor interactions, it enables the targeted design of derivatives with enhanced biological activity, moving beyond trial-and-error screening to a more directed and efficient process. researchgate.net

Table 2: Examples of Rational Design Strategies Involving the Aminochlorobenzonitrile Scaffold

| Therapeutic Target | Design Strategy | Computational Insight Utilized | Resulting Compound Class / Example |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Structure-Based Drug Design, SAR | Optimization of interactions in the allosteric NNRTI binding pocket. | Potent NNRTIs (e.g., MK-4965) nih.govacs.org |

Chemical Reactivity and Derivatization

Reactions at the Amino Group

The amino group in 3-Amino-5-chlorobenzonitrile is a primary aromatic amine, which is a key site for a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a diverse range of derivatives.

The amino group of this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) to form the corresponding N-acetylated derivative. For instance, the acylation of the analogous 4-amino-3-fluorobenzonitrile (B1272301) with acetic anhydride proceeds efficiently. chemrxiv.org This reaction is typically carried out in a suitable solvent such as dichloromethane.

Alkylation of the amino group can be achieved using alkyl halides, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods for N-arylation, a type of arylation reaction, include the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orglibretexts.org This method is known for its broad substrate scope and functional group tolerance. The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide, typically at elevated temperatures. iitk.ac.inwikipedia.orgorganic-chemistry.org While specific examples for this compound are not prevalent in the literature, these established methods are generally applicable to anilines.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetic Anhydride | Dichloromethane, Room Temperature | N-(3-cyano-5-chlorophenyl)acetamide |

| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-3-amino-5-chlorobenzonitrile |

| Buchwald-Hartwig Arylation | Aryl Halide | Palladium catalyst, Ligand, Base | N-aryl-3-amino-5-chlorobenzonitrile |

| Ullmann Arylation | Aryl Halide | Copper catalyst, High Temperature | N-aryl-3-amino-5-chlorobenzonitrile |

The primary amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

A prominent example of a coupling reaction involving diazonium salts is the Sandmeyer reaction, which is used to introduce a variety of substituents onto the aromatic ring by reaction with a copper(I) salt. wikipedia.org For example, treatment of the diazonium salt of the related 3-amino-4-chlorobenzonitrile (B1266679) with copper(I) bromide (CuBr) results in the formation of 4-bromo-3-chlorobenzonitrile, effectively replacing the amino group with a bromine atom. Similarly, using copper(I) cyanide (CuCN) would yield the corresponding dinitrile. These reactions demonstrate a powerful method for further functionalization of the aromatic ring.

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. ekb.egmwjscience.cominternationaljournalcorner.com This reaction typically involves the removal of a water molecule and is often catalyzed by an acid or a base. The formation of the C=N double bond in the Schiff base is a key transformation in the synthesis of various heterocyclic compounds and ligands for metal complexes. For example, the related compound 4-amino-2-chlorobenzonitrile (B1265742) is utilized as a precursor in the synthesis of Schiff base ligands.

| Reactant | Conditions | Product |

|---|---|---|

| Benzaldehyde | Acid or base catalyst, removal of water | (E)-3-((benzylidene)amino)-5-chlorobenzonitrile |

Diazotization and coupling reactions

Reactions at the Nitrile Group

The nitrile group of this compound is another key functional group that can undergo several important transformations, most notably hydrolysis to amides and carboxylic acids, and reduction to a primary amine.

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 3-amino-5-chlorobenzamide, while complete hydrolysis leads to the formation of 3-amino-5-chlorobenzoic acid. For instance, the hydrolysis of 2-amino-5-chlorobenzonitrile (B58002) to 2-amino-5-chlorobenzamide (B107076) has been reported. nih.govacs.org Furthermore, the hydrolysis of the analogous 2-amino-3-bromo-5-chlorobenzonitrile (B1290257) to the corresponding carboxylic acid using aqueous sodium hydroxide (B78521) at elevated temperatures has been documented. ekb.eg Biocatalytic methods using nitrilase enzymes can also be employed for the selective hydrolysis of nitriles to carboxylic acids under mild conditions. oup.com

The nitrile group can be reduced to a primary amine, yielding (3-amino-5-chlorophenyl)methanamine. This transformation adds a flexible aminomethyl group to the molecule, which is a valuable synthon in medicinal chemistry. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. masterorganicchemistry.comnih.gov For example, the reduction of the related 4-amino-3-chloro-5-methylbenzonitrile (B136338) to the corresponding benzylamine (B48309) has been achieved using LiAlH₄ in refluxing tetrahydrofuran (B95107). google.com Catalytic hydrogenation, often using a palladium or nickel catalyst, is another effective method for this reduction. researchgate.net

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Reflux | (3-amino-5-chlorophenyl)methanamine |

| H₂/Catalyst | Pd/C or Raney Ni, High Pressure | (3-amino-5-chlorophenyl)methanamine |

Cycloaddition Reactions for Heterocyclic Synthesis

The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. For instance, nitrile oxides, generated in situ from corresponding oximes, react with nitriles to yield 1,2,4-oxadiazoles. d-nb.inforsc.org While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of nitrile oxides with benzonitrile (B105546) derivatives suggests its potential to form the corresponding 1,2,4-oxadiazole. d-nb.infosci-hub.se The reaction of nitrile oxides with nitriles is a well-established route to these heterocyclic systems. d-nb.info Furthermore, the amino group can influence the electronic properties of the nitrile, potentially affecting its reactivity in such cycloadditions. The synthesis of various heterocyclic compounds often involves cycloaddition strategies. nih.gov

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into other functional groups.

Common nucleophilic addition reactions for nitriles include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This reaction proceeds through an intermediate amide. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

These reactions are fundamental in organic synthesis and can be applied to this compound to create a variety of derivatives. georganics.sk

Reactions at the Chlorophenyl Moiety

The chlorine atom on the aromatic ring provides a handle for various substitution and coupling reactions, significantly expanding the synthetic utility of this compound.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the electron-deficient aromatic ring of this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. masterorganicchemistry.comscribd.com The presence of the electron-withdrawing nitrile group facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This reaction is a valuable tool for introducing a variety of functional groups onto the aromatic ring. researchgate.net

| Nucleophile | Product Type |

| Alkoxides (e.g., NaOCH₃) | Aryl ethers |

| Amines | Di- or tri-substituted anilines |

| Thiolates (e.g., NaSH) | Aryl thiols |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl compound. uwindsor.calibretexts.org This is a widely used reaction in the synthesis of complex organic molecules. nih.govresearchgate.netuwindsor.ca The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Coupling: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. orgchemres.orgwiley-vch.de This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, providing a direct route to aryl-substituted alkynes. lucp.netresearchgate.netnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.govbeilstein-journals.orgsioc-journal.cn

The table below summarizes these key palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | Biaryl | Pd catalyst, Base |

| Heck | Alkene | Substituted alkene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Aryl-alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. uwindsor.cabaranlab.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The amino group in this compound can potentially act as a directing group, facilitating lithiation at the C2 or C6 position. However, the presence of other reactive sites and the potential for competing reactions must be considered. While specific examples for this compound are not prevalent in the search results, the general principles of DoM suggest this as a plausible synthetic route for further derivatization. uni-muenchen.deuni-muenchen.de

Synthesis of Heterocyclic Compounds Incorporating this compound

The reactive functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors. rajpub.com The amino and nitrile groups can participate in condensation and cyclization reactions to form fused heterocyclic systems. The ability to undergo various chemical transformations allows for its incorporation into a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. wiley.comsmolecule.comchemicalbook.com

Benzodiazepine (B76468) derivatives

Substituted benzonitriles are crucial starting materials for pharmacologically important compounds, particularly neuroleptic benzodiazepine derivatives. chemicalbook.com 2-Amino-5-chlorobenzonitrile, a structural isomer of this compound, is explicitly identified as a key intermediate in the synthesis of several drugs in this class, including loflazepate, chlorazepate, tetrazepam, and climazolam. chemicalbook.comresearchgate.net The general synthetic utility involves the reactivity of both the amino and nitrile functionalities to construct the characteristic seven-membered diazepine (B8756704) ring.

A documented synthesis involves the reaction of 2-amino-5-chlorobenzonitrile with a Grignard reagent, such as phenyl magnesium bromide, to convert the nitrile group into an imine. This intermediate, (2-amino-5-chlorophenyl)-phenyl-methane-imine, is then reacted with an activated malonic acid derivative. Subsequent intramolecular cyclization and hydrolysis steps lead to the formation of the 7-chloro-5-phenyl-1,4-benzodiazepine-2-one scaffold. This highlights the role of the aminobenzonitrile core in building complex heterocyclic systems like benzodiazepines. ontosight.ai

Pyrazolo[3,4-b]pyridine derivatives and related structures

The this compound framework is a component of advanced heterocyclic structures with significant biological activity. A prominent example is its incorporation into the potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) known as MK-4965. acs.org The chemical name for this compound is 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile.